Stachyflin
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Overview
Description
Stachyflin is a member of xanthenes.
Stachyflin is a natural product found in Stachybotrys with data available.
Scientific Research Applications
Anti-Influenza Activity
Stachyflin, identified as a potent anti-influenza A virus agent, shows significant inhibitory effects on various influenza virus subtypes. It acts as a hemagglutinin fusion inhibitor, disrupting the viral entry process into host cells. Studies have demonstrated its efficacy against H1, H2, H5, and H6 influenza viruses, highlighting its potential as a broad-spectrum antiviral agent. Notably, it has been effective against A(H1N1)pdm09 virus strains, further underlining its relevance in contemporary viral outbreaks (Motohashi et al., 2013). Additionally, the development of Stachyflin derivatives to improve oral and intranasal absorption showcases the ongoing efforts to enhance its therapeutic applicability (Yoshimoto et al., 2000).
Synthesis and Structural Analysis
The synthesis of Stachyflin and its derivatives has been a significant area of research, contributing to our understanding of its antiviral mechanism. Studies have focused on developing synthetic routes for Stachyflin, revealing insights into its chemical structure and potential modifications to enhance its antiviral efficacy. The enantioselective synthesis of Stachyflin, employing techniques like domino epoxide-opening/rearrangement/cyclization reactions, has been pivotal in elucidating its pentacyclic core structure, which is crucial for its antiviral activity (Nakatani et al., 2002).
Molecular Mechanism and Resistance
The molecular mechanism of Stachyflin's antiviral action involves binding to the hemagglutinin protein of the influenza virus, preventing conformational changes necessary for viral fusion and entry. Research has identified specific amino acid residues in the hemagglutinin protein that are crucial for Stachyflin binding and inhibition. Understanding these interactions is vital for developing HA inhibitors with broader spectrum and effectiveness. Additionally, studies on Stachyflin-resistant influenza strains have provided valuable insights into potential resistance mechanisms, which are critical for future drug development and therapeutic strategies (Yoshimoto et al., 2000).
properties
Product Name |
Stachyflin |
---|---|
Molecular Formula |
C23H31NO4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(1S,13R,14S,17S,19S)-10,19-dihydroxy-13,14,18,18-tetramethyl-2-oxa-6-azapentacyclo[11.8.0.01,17.03,11.04,8]henicosa-3,8,10-trien-7-one |
InChI |
InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-23(17)22(12,4)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17-,18-,22+,23-/m0/s1 |
InChI Key |
KUWCILGWLAWLGB-SFJHCMNLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)CC[C@@H](C2(C)C)O |
Canonical SMILES |
CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C |
synonyms |
stachyflin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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